molecular formula C17H16N2 B5658189 3,7-dimethyl-N-phenyl-2-quinolinamine

3,7-dimethyl-N-phenyl-2-quinolinamine

Cat. No. B5658189
M. Wt: 248.32 g/mol
InChI Key: ILJASFIZDZQFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives, including those similar to 3,7-dimethyl-N-phenyl-2-quinolinamine, have been synthesized through various methods. The compound's synthesis involves reactions such as annulation from arylamines, arylaldehydes, and dimethyl sulfoxide, showcasing a methodology for constructing quinoline structures (Yang et al., 2022). Additionally, reactions involving 1-(4-bromophenyl)-3-phenyl-2-propen-1-one and dimethyl 1,3-cyclohexanedione in DMF have been used to synthesize related quinoline structures (Da, 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively analyzed through techniques such as single-crystal X-ray diffraction, revealing details about the crystal structure and molecular conformation (Da, 2002). Spectral analysis (FT-IR, NMR) and quantum chemical studies have also been conducted to understand the molecular geometry, electronic properties, and hyperconjugative interactions of these compounds (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. Studies have demonstrated the synthesis and characterization of these compounds under different conditions, revealing insights into their reactivity and chemical behavior (Itoh et al., 1992).

Physical Properties Analysis

The physical properties of 3,7-dimethyl-N-phenyl-2-quinolinamine derivatives, such as melting points, solubility, and crystal structure, have been investigated to understand their behavior in different environments. These properties are crucial for determining the compound's applications and handling requirements.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's role in various chemical reactions and its potential use in synthesis. The electronic and spectroscopic properties, analyzed through DFT and TD-DFT calculations, provide insights into the compound's reactivity and interaction with light (Wazzan et al., 2016).

properties

IUPAC Name

3,7-dimethyl-N-phenylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-12-8-9-14-11-13(2)17(19-16(14)10-12)18-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJASFIZDZQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.